Biphenyl-2-sulfonyl chloride

Overview

Description

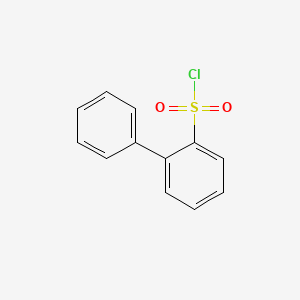

Biphenyl-2-sulfonyl chloride is an organic compound with the molecular formula C12H9ClO2S. It consists of a biphenyl group, which is two benzene rings connected by a single bond, and a sulfonyl chloride group attached to the second position of the biphenyl structure. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biphenyl-2-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of biphenyl with chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the desired position on the biphenyl ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using chlorosulfonic acid and biphenyl. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorosulfonic acid. The product is then purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Biphenyl-2-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of the sulfonyl chloride group with other electrophiles, such as halogens or nitro groups.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Nucleophilic Substitution: Reagents include amines, alcohols, and thiols.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Electrophilic Aromatic Substitution: Products include halogenated biphenyls and nitro-substituted biphenyls.

Nucleophilic Substitution: Products include sulfonamides and sulfonate esters.

Reduction: The major product is the corresponding sulfonyl derivative.

Scientific Research Applications

Synthetic Organic Chemistry

Biphenyl-2-sulfonyl chloride serves as a crucial reagent in the synthesis of various organic compounds. Its primary application lies in the formation of sulfonamides, which are essential in pharmaceutical development. The compound's reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for creating complex molecular architectures.

Key Reactions

- Formation of Sulfonamides : this compound reacts with amines to produce sulfonamides, which have antibacterial properties.

- Coupling Reactions : It is used in cross-coupling reactions with organometallic reagents to synthesize biphenyl derivatives.

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Nucleophilic Substitution | This compound + Amine | Sulfonamide |

| Cross-Coupling | This compound + Grignard | Biphenyl derivative |

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various drugs. It is particularly noted for its role in developing antibacterial and antiviral agents.

Case Studies

- Antibacterial Agents : Research has shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens.

- Antiviral Compounds : The compound has been explored for its potential in synthesizing antiviral drugs, enhancing their stability and efficacy.

Polymer Chemistry

This compound acts as a coupling agent in the production of specialty polymers. Its incorporation into polymer formulations can enhance mechanical properties and thermal stability.

Applications

- Adhesives and Coatings : The compound is used to modify surfaces to improve adhesion properties, making it valuable in the coatings and adhesives industries.

| Polymer Type | Application | Benefits |

|---|---|---|

| Specialty Polymers | Coupling agent | Improved mechanical properties |

| Adhesives | Surface modification | Enhanced adhesion |

Analytical Chemistry

In analytical chemistry, this compound is employed for the derivatization of amines and alcohols. This process aids in the analysis and detection of these substances through various chromatographic techniques.

Techniques Used

- Chromatography : The compound enhances the detectability of amines and alcohols in complex mixtures.

- Mass Spectrometry : Derivatives formed using this compound are analyzed using mass spectrometry for structural elucidation.

Material Science

This compound is applied in material science for modifying surfaces to enhance adhesion properties. This application is particularly relevant in the development of advanced materials used in coatings and adhesives.

Surface Modification Techniques

- Coating Formulations : The compound improves the performance characteristics of coatings by enhancing their adhesion to substrates.

- Adhesive Formulations : It is incorporated into adhesive formulations to improve bonding strength.

Mechanism of Action

The mechanism of action of biphenyl-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamides and other derivatives, where the sulfonyl chloride group reacts with amines or alcohols to form stable products .

Comparison with Similar Compounds

Similar Compounds

Biphenyl-4-sulfonyl chloride: Similar structure but with the sulfonyl chloride group attached to the fourth position of the biphenyl ring.

1-Benzothiophene-3-sulfonyl chloride: Contains a benzothiophene ring instead of a biphenyl ring.

2-Naphthalenesulfonyl chloride: Contains a naphthalene ring instead of a biphenyl ring.

Uniqueness

Biphenyl-2-sulfonyl chloride is unique due to its specific substitution pattern, which allows for selective reactions at the second position of the biphenyl ring. This selectivity is advantageous in the synthesis of complex organic molecules, where precise control over the substitution pattern is required .

Biological Activity

Biphenyl-2-sulfonyl chloride, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its biphenyl structure with a sulfonyl chloride functional group, which contributes to its reactivity and potential therapeutic applications. This article examines the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound (C12H9ClO2S) features a biphenyl backbone with a sulfonyl chloride group, making it a versatile compound for various chemical reactions. Its molecular structure can be represented as follows:

The sulfonyl chloride group is known for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions, which are essential for synthesizing biologically active derivatives.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research has shown that sulfonamide derivatives, including biphenyl-based compounds, can inhibit bacterial growth through various mechanisms. For instance, they interfere with folic acid synthesis in bacteria by inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folate pathway .

Table 1: Summary of Antimicrobial Activity

Anti-Tumor Activity

In addition to its antimicrobial properties, this compound has shown promise in anti-tumor applications. Studies indicate that certain sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The structural modifications in biphenyl derivatives can enhance their selectivity and potency against tumor cells.

Case Study: Cytotoxicity Evaluation

One study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that the compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range, indicating potent anti-tumor activity .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (cervical) | 15 | Induction of apoptosis | |

| MCF-7 (breast) | 10 | Cell cycle arrest | |

| A549 (lung) | 20 | Inhibition of proliferation |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety inhibits key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Cell Membrane Disruption : Biphenyl derivatives can disrupt bacterial cell membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways, leading to programmed cell death.

Q & A

Basic Research Questions

Q. Q1: What are the standard synthetic routes for preparing biphenyl-2-sulfonyl chloride, and how can purity be verified experimentally?

Methodological Answer: this compound is typically synthesized via sulfonation of biphenyl followed by chlorination. A validated method involves reacting biphenyl with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonic acid intermediate, which is then treated with thionyl chloride (SOCl₂) to yield the sulfonyl chloride derivative . Purity Verification:

- Elemental Analysis : Compare calculated and observed C, H, N, S, and Cl percentages (e.g., Calculated: C 61.80%, H 4.72%; Observed: C 62.20%, H 4.91%) .

- Spectroscopic Techniques : IR spectroscopy (e.g., SO₂ peaks at 1330 cm⁻¹ and 1170 cm⁻¹) and NMR (¹H/¹³C) to confirm functional groups and structural integrity .

Q. Q2: How should experimental procedures for this compound reactions be documented to ensure reproducibility?

Methodological Answer: Follow the Beilstein Journal of Organic Chemistry guidelines:

- Detailed Reaction Conditions : Include solvent, temperature, time (e.g., "refluxed in benzene at 80°C for 24 hours") .

- Characterization Data : Provide spectral peaks, elemental analysis, and melting points (e.g., "mp 135–136°C from dilute ethanol") .

- Supporting Information : For multi-step syntheses, submit extended datasets (e.g., chromatograms, kinetic studies) as supplementary files .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in reported reactivity of this compound with amines?

Methodological Answer: Discrepancies in reactivity (e.g., variable yields in sulfonamide formation) may arise from:

- Steric Effects : Bulky amines (e.g., tert-butylamine) may hinder nucleophilic attack at the sulfonyl center.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to non-polar solvents like benzene .

Systematic Approach :

Replicate conflicting studies under identical conditions.

Use kinetic monitoring (e.g., in situ IR) to track reaction progress.

Apply multivariate analysis (e.g., Design of Experiments) to isolate variables .

Q. Q4: What strategies are recommended for studying the hydrolytic stability of this compound in aqueous environments?

Methodological Answer:

- pH-Dependent Stability Assays : Monitor degradation via HPLC at pH 2–12 to identify stability thresholds.

- Activation Energy Calculation : Perform Arrhenius studies at 25–60°C to model shelf-life under storage conditions.

- Competing Pathways : Use isotopic labeling (e.g., D₂O) to distinguish hydrolysis from sulfonate formation .

Q. Q5: How can this compound be incorporated into polymer-supported reagents for catalytic applications?

Methodological Answer:

- Immobilization : Covalent attachment to polystyrene resins via nucleophilic substitution (e.g., using aminomethylated beads).

- Activity Testing : Compare turnover frequency (TOF) and leaching rates (via ICP-MS for sulfur detection) against homogeneous analogs.

- Reusability : Conduct 5–10 reaction cycles to assess catalyst degradation .

Q. Data Contradiction Analysis

Q. Q6: How should researchers address inconsistencies in reported melting points for this compound derivatives?

Methodological Answer:

- Purity Verification : Recrystallize samples from multiple solvents (e.g., ethanol, hexane) and compare melting ranges.

- Polymorphism Screening : Perform X-ray diffraction (XRD) to identify crystalline forms.

- Cross-Lab Validation : Collaborate with independent labs to standardize measurement protocols (e.g., heating rate calibration) .

Q. Research Design and Literature Review

Q. Q7: What systematic approaches are recommended for reviewing existing studies on this compound?

Methodological Answer:

- Boolean Search Strategy : Use terms like "(this compound) AND (synthesis OR reactivity)" across PubMed, SciFinder, and Reaxys .

- Data Extraction : Tabulate key parameters (e.g., yield, conditions) from primary literature (see Table 1 ).

- Evidence Mapping : Classify studies by application (e.g., medicinal chemistry, materials science) to identify research gaps .

Table 1: Literature Review Template

| Study ID | Reaction Type | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Sulfonamide | Benzene | 80 | 71.4 | |

| 2 | Hydrolysis | H₂O | 25 | 95 |

Q. Ethical and Reporting Standards

Q. Q8: How should researchers ethically report this compound toxicity data?

Methodological Answer:

Properties

IUPAC Name |

2-phenylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2S/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENKNADFNRIRNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373485 | |

| Record name | 2-Phenylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2688-90-6 | |

| Record name | 2-Phenylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.